5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol
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Overview
Description
5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a halogenated pyridine derivative. The presence of these halogens imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully dehalogenated pyridine derivatives .
Scientific Research Applications
5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1,3,3-trimethylspiro[indoline-2,2’-2H-pyrano[3,2-h]quinoline]: This compound is used as a spectrophotometric and fluorescent probe for sensing sulfur-containing amino acids.
2,3-Dichloro-5-(trichloromethyl)pyridine: Used in the production of crop-protection products.
Uniqueness
5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C6H3Cl2F2NO |
---|---|
Molecular Weight |
213.99 g/mol |
IUPAC Name |
5,6-dichloro-3-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-1-2(5(9)10)6(12)11-4(3)8/h1,5H,(H,11,12) |
InChI Key |
FTCNQQRKTGQEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)C(F)F |
Origin of Product |
United States |
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